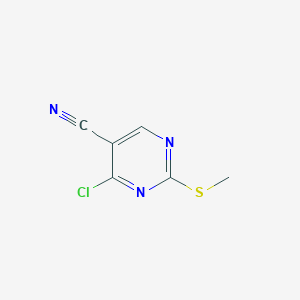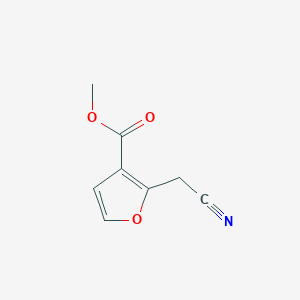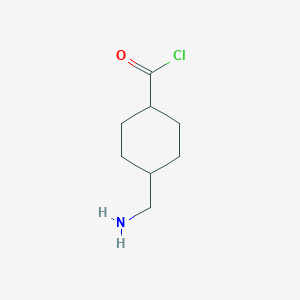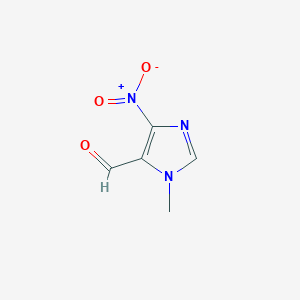
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4ClN3S and a molecular weight of 185.64 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methylthio group, and a carbonitrile group .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 185.64 g/mol .Scientific Research Applications
Synthesis of 2-Cyanopyrimidines
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile plays a significant role in the synthesis of various 2-cyanopyrimidines. These compounds are essential intermediates in producing more complex chemical structures. The process involves transformations like oxidation, displacement, and chlorination to achieve desired pyrimidine derivatives (Kalogirou & Koutentis, 2019).
Formation of Fused Pyrimidines
This chemical is also pivotal in creating new fused pyrimidines. For instance, it reacts with hydrazine hydrate to yield various pyrimidine derivatives, showcasing its versatility in synthesizing complex heterocyclic compounds (El-Reedy et al., 1989).
Development of Thieno[2,3‐d]pyrimidines
The compound is used in developing thieno[2,3‐d]pyrimidines, a class of compounds with potential pharmacological properties. This synthesis involves intramolecular cyclisation of related intermediates derived from this compound (Clark et al., 1993).
Creation of Trichloropyrimidine Derivatives
Another application is in synthesizing 4,5,6-trichloropyrimidine-2-carbonitrile, demonstrating the compound's ability to act as a precursor in generating trichlorinated pyrimidine derivatives (Kalogirou & Koutentis, 2020).
Contribution to Antimicrobial Research
In antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This underscores its importance in developing new antimicrobial agents (Abdelghani et al., 2017).
Synthesis of Pyrazolo[3,4-d]pyrimidines
The compound is instrumental in synthesizing pyrazolo[3,4-d]pyrimidines, indicating its utility in producing novel heterocyclic compounds that may have various biological activities (Tumkyavichyus, 1996).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-11-6-9-3-4(2-8)5(7)10-6/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIRTCCCRNZFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518921 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33089-15-5 | |
| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(methylsulphanyl)pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)







![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)


